molecular formula C18H19N3OS B12199879 4-Morpholinecarbothioamide, N-[phenyl(phenylimino)methyl]-

4-Morpholinecarbothioamide, N-[phenyl(phenylimino)methyl]-

Cat. No.: B12199879
M. Wt: 325.4 g/mol
InChI Key: MUHYSYIZERNUQY-UHFFFAOYSA-N
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Description

4-Morpholinecarbothioamide, N-[phenyl(phenylimino)methyl]- is a chemical compound with the molecular formula C18H19N3OS It is known for its unique structure, which includes a morpholine ring, a carbothioamide group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholinecarbothioamide, N-[phenyl(phenylimino)methyl]- typically involves the reaction of morpholine with carbon disulfide and aniline derivatives. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the carbothioamide group. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 4-Morpholinecarbothioamide, N-[phenyl(phenylimino)methyl]- may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Morpholinecarbothioamide, N-[phenyl(phenylimino)methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

4-Morpholinecarbothioamide, N-[phenyl(phenylimino)methyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Morpholinecarbothioamide, N-[phenyl(phenylimino)methyl]- involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. In medicinal applications, it may interfere with cellular processes such as DNA replication or protein synthesis, leading to its therapeutic effects.

Comparison with Similar Compounds

4-Morpholinecarbothioamide, N-[phenyl(phenylimino)methyl]- can be compared with other similar compounds, such as:

  • N-Phenylmorpholine-4-carbothioamide
  • Piperidine-4-carbothioamide
  • Indoline-1-carbothioamide
  • Azepane-1-carbothioamide

Uniqueness

The uniqueness of 4-Morpholinecarbothioamide, N-[phenyl(phenylimino)methyl]- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C18H19N3OS

Molecular Weight

325.4 g/mol

IUPAC Name

(NE)-N-[anilino(phenyl)methylidene]morpholine-4-carbothioamide

InChI

InChI=1S/C18H19N3OS/c23-18(21-11-13-22-14-12-21)20-17(15-7-3-1-4-8-15)19-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,20,23)

InChI Key

MUHYSYIZERNUQY-UHFFFAOYSA-N

Isomeric SMILES

C1COCCN1C(=S)/N=C(\C2=CC=CC=C2)/NC3=CC=CC=C3

Canonical SMILES

C1COCCN1C(=S)N=C(C2=CC=CC=C2)NC3=CC=CC=C3

Origin of Product

United States

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